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molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4

3-Iodo-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1312915
M. Wt: 244.03 g/mol
InChI Key: AGKRAGHEIVZOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163021B2

Procedure details

To a solution of 1H-pyrrolo[3,2-c]pyridine (20 g, 170 mmol) in DMF (100 mL) was added KOH (33.2 g, 593 mmol) and the mixture was stirred for 10 minutes. A solution of iodine (47.3 g, 186 mmol) in DMF (100 mL) was added at 0° C., and the reaction allowed to warm to room temperature over 1.5 hours. The reaction was poured onto an aqueous solution of Na2S2O5 (17.2 g) and ammonium hydroxide (35%, 170 mL) in water (2.5 L). The resulting precipitate was filtered, washed with water and dried to afford the title compound (33.5 g, 81%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.[OH-].[K+].[I:12]I.[OH-].[NH4+]>CN(C=O)C.O>[I:12][C:3]1[C:4]2[CH:5]=[N:6][CH:7]=[CH:8][C:9]=2[NH:1][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C=CC=2C=NC=CC21
Name
Quantity
33.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
47.3 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Na2S2O5
Quantity
17.2 g
Type
reactant
Smiles
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CNC2=C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 33.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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